molecular formula C2H5NO2 B032928 Glycine-2-13C CAS No. 20220-62-6

Glycine-2-13C

Cat. No. B032928
CAS RN: 20220-62-6
M. Wt: 76.059 g/mol
InChI Key: DHMQDGOQFOQNFH-OUBTZVSYSA-N
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Description

Synthesis Analysis

  • Asymmetric Synthesis : The asymmetric synthesis of derivatives of glycine has been a subject of research. For example, (2R,1'S,2'R, 3'S)-2-(2'-carboxy-3'-phenylcyclopropyl)glycine (PCCG-13) was synthesized and evaluated as a potent and selective antagonist for metabotropic glutamate receptors (Pellicciari et al., 1999).
  • Synthesis of Labeled Glycine : The synthesis of 13C- and 15N-labelled tert-butoxycarbonyl (boc) glycines was reported, which are used as precursors and simple models of backbone-labelled peptides (Grehn et al., 1992).

Molecular Structure Analysis

  • Observation Using NMR Spectroscopy : The solid-state 13C and 15N NMR spectroscopy of insoluble elastin synthesized with isotopically enriched glycine provides insights into glycine's molecular environment and structure (Perry et al., 2002).

Chemical Reactions and Properties

  • Chemical Shift and Bond Rotational Energy Barriers : Analysis of spin-lattice relaxation and nuclear Overhauser enhancement coefficients of selectively 13C-enriched glycines in peptides provided insights into the rotational energy barriers and internal rotations of glycine residues (Daragan et al., 1993).

Physical Properties Analysis

  • State in Solutions : Research indicated that glycine primarily exists as monomers, not dimers, in supersaturated aqueous solutions, challenging previous assumptions about its dimerization and crystallization behavior (Huang et al., 2008).

Chemical Properties Analysis

  • 13C Chemical Shift Tensor : The 13C chemical shift tensor for single crystals of glycine dipeptides has been measured, providing important information on the chemical environment and bonding in glycine (Stark et al., 1983).
  • Role in Maillard Reaction : A study on the fate of amino acids in Maillard reaction products using solid-state NMR techniques highlighted the chemical transformations glycine undergoes during these reactions (Fang & Schmidt-Rohr, 2009).

Scientific Research Applications

  • Medical Research and Diagnosis :

    • Glycine-2-13C is utilized in tumor research, particularly for noninvasive in vivo detection of glutathione metabolism in tumors. This application is significant for cancer diagnosis, monitoring, and treatment planning (Thelwall et al., 2005).
    • It is also employed in magnetic resonance studies to monitor changes in serine isotopomers and mitochondrial redox status in conditions like liver diseases (Johnson et al., 2012).
  • Neuroscience and Cellular Biology :

    • In neuroscience, glycine-2-13C aids in understanding astroglial cells' metabolism, including their use of glycine for synthesizing compounds like creatine and serine (Dringen et al., 1998).
    • Research on renal proximal tubules uses Glycine-2-13C to study glycine-serine interconversion and mitochondrial enzyme activities in situ (Cowin et al., 1996).
  • Agricultural and Environmental Sciences :

    • It is used in agricultural research to study the uptake of organic nitrogen by plants, with a specific focus on glycine-derived nitrogen (Näsholm et al., 2000).
  • Food Chemistry and Nutrition :

    • Glycine-2-13C is used in food chemistry to understand the formation of compounds like alkylpyrazine in heated foods, which is significant for aspects like flavor development and acrylamide mitigation (Low et al., 2007).
    • In nutritional studies, it aids in tracing the metabolic fate of glycine and its role in various physiological processes, such as antioxidative reactions and neurological function (Wang et al., 2013).
  • Chemistry and Spectroscopy :

    • It is instrumental in understanding the molecular dynamics and chemical processes in various systems through studies like 13C-NMR analysis (Néry & Canet, 1981).

Safety And Hazards

Glycine-2-13C may cause skin irritation, eye irritation, gastrointestinal tract irritation with nausea, vomiting, and diarrhea, and respiratory tract irritation .

Relevant Papers The paper “Fractional 13C enrichment of isolated carbons using [1-13C]- or [2-13C]-glucose facilitates the accurate measurement of dynamics at backbone Cα and side-chain methyl positions in proteins” discusses the use of Glycine-2-13C in protein studies .

properties

IUPAC Name

2-aminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMQDGOQFOQNFH-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455265
Record name Glycine-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.059 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine-2-13C

CAS RN

20220-62-6
Record name Glycine-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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